molecular formula C6H9ClN2O2S B13244763 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride

2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride

Cat. No.: B13244763
M. Wt: 208.67 g/mol
InChI Key: QSSIEKAYDHTWSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C6H9ClN2O2S and its molecular weight is 208.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H9ClN2O2S

Molecular Weight

208.67 g/mol

IUPAC Name

2-(2-methylpyrazol-3-yl)ethanesulfonyl chloride

InChI

InChI=1S/C6H9ClN2O2S/c1-9-6(2-4-8-9)3-5-12(7,10)11/h2,4H,3,5H2,1H3

InChI Key

QSSIEKAYDHTWSA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CCS(=O)(=O)Cl

Origin of Product

United States
Foundational & Exploratory

Chemical structure and properties of 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Structure, Reactivity, and Application of 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride

Executive Summary

In modern medicinal chemistry, the strategic incorporation of bifunctional building blocks is paramount for the rapid generation of diverse, target-specific chemical libraries. 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride is a highly specialized, electrophilic intermediate utilized extensively in the synthesis of sulfonamide-based active pharmaceutical ingredients (APIs).

Featuring a 1-methylpyrazole core tethered to a highly reactive sulfonyl chloride moiety via an ethyl spacer, this compound serves as a critical precursor in the development of selective kinase and cytochrome P450 inhibitors, most notably targeting PI3Kγ[1] and CYP11A1[2][3]. This whitepaper provides a comprehensive analysis of its structural properties, mechanistic reactivity, and validated synthetic protocols for its application in drug discovery.

Structural and Physicochemical Profiling

The molecular architecture of 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride (Formula: C₆H₉ClN₂O₂S) is defined by three distinct functional zones:

  • The 1-Methylpyrazole Core: An electron-rich heteroaromatic ring that acts as an excellent hydrogen-bond acceptor. The N-methyl group prevents tautomerization, locking the molecule into a single, predictable conformation that is highly desirable in structure-based drug design (SBDD).

  • The Ethyl Spacer: A two-carbon aliphatic chain that provides critical conformational flexibility. This spacer decouples the electronic effects of the pyrazole ring from the sulfonyl group and allows the pyrazole to access deep hydrophobic or hydrogen-bonding pockets within target protein active sites without steric clash from the sulfonamide linkage.

  • The Sulfonyl Chloride Terminus: A highly electrophilic center characterized by a tetrahedral sulfur atom bonded to two oxygen atoms and one chlorine atom. The strong electron-withdrawing nature of the oxygen atoms renders the sulfur highly susceptible to nucleophilic attack[4].

Table 1: Key Physicochemical Properties
PropertyValue / DescriptorMechanistic Implication
Molecular Formula C₆H₉ClN₂O₂SDefines stoichiometry for coupling reactions.
Molecular Weight 208.67 g/mol Optimal low-MW fragment for lead optimization.
Physical State Viscous liquid / Low-melting solidRequires careful handling; often prepared as a stock solution in anhydrous solvents.
Electrophilicity HighRapidly reacts with primary/secondary amines; highly moisture sensitive.
H-Bond Acceptors 4 (2 on pyrazole, 2 on sulfonyl)Enhances aqueous solubility of the final API and facilitates target binding.

Mechanistic Reactivity and Stability

As an alkyl sulfonyl chloride, this compound is inherently unstable in the presence of protic solvents or atmospheric moisture. The primary degradation pathway is hydrolysis, where water acts as a hard nucleophile, attacking the electrophilic sulfur to displace the chloride ion, yielding the biologically inactive sulfonic acid and hydrochloric acid (HCl).

Causality in Handling: To prevent premature hydrolysis, all synthetic manipulations involving this compound must be conducted under strictly anhydrous conditions (e.g., argon or nitrogen atmosphere, using molecular sieve-dried solvents). When executing aminolysis (the formation of sulfonamides), the reaction relies on the fact that amines are softer and more potent nucleophiles than water. However, the reaction generates stoichiometric HCl as a byproduct. If left unneutralized, this HCl will protonate the incoming amine nucleophile, rendering it inactive and halting the reaction. Therefore, the addition of a non-nucleophilic, sterically hindered base—such as N,N-diisopropylethylamine (DIPEA) or pyridine—is an absolute requirement to scavenge the generated HCl and drive the reaction to completion.

Validated Experimental Protocols

Protocol A: Synthesis of the Sulfonyl Chloride via Oxidative Chlorosulfonation

Alkyl sulfonyl chlorides are frequently synthesized in situ or as immediate precursors from their corresponding thiols or isothiouronium salts to avoid long-term storage degradation[5][6].

Objective: Convert 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-thiol to the corresponding sulfonyl chloride using a mild NaClO₂-mediated oxidative chlorosulfonation[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-thiol in a biphasic mixture of anhydrous dichloromethane (DCM) and 2M aqueous HCl (3:1 v/v).

  • Temperature Control: Cool the biphasic mixture to 0 °C using an ice-water bath. Causality: Low temperature is critical to prevent over-oxidation and to control the exothermic nature of the chlorination.

  • Oxidation: Slowly add 3.0 equivalents of sodium chlorite (NaClO₂) in small portions over 30 minutes. The reaction will turn yellow/green, indicating the generation of the active chlorinating species.

  • Monitoring: Allow the reaction to stir at 0 °C for 1 hour. Monitor via TLC (using a miniature basic alumina plate to prevent acid-catalyzed degradation on silica) until the thiol precursor is completely consumed.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with cold DCM (2x). Wash the combined organic layers with ice-cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at room temperature (do not heat).

  • Validation: The resulting 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride should be used immediately in Protocol B to prevent hydrolytic degradation.

Protocol B: Downstream Sulfonamide Library Synthesis

Objective: Couple the newly synthesized sulfonyl chloride with a complex amine to generate a target API (e.g., a PI3Kγ inhibitor precursor)[1].

Step-by-Step Methodology:

  • Amine Activation: Dissolve 1.0 equivalent of the target primary or secondary amine in anhydrous DCM (0.1 M concentration) under an argon atmosphere.

  • Base Addition: Add 2.5 equivalents of DIPEA to the solution. Causality: An excess of base is required to neutralize the HCl generated during the reaction and any residual acid from the sulfonyl chloride synthesis.

  • Coupling: Dissolve the freshly prepared 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this dropwise to the amine solution at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 2–4 hours. The progress can be monitored by LC-MS, looking for the disappearance of the amine mass and the appearance of the [M+H]+ of the sulfonamide.

  • Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and purify via flash column chromatography to yield the highly stable sulfonamide API.

Applications in Drug Discovery

The 2-(1-methyl-1H-pyrazol-5-yl)ethanesulfonyl moiety is highly prized in the synthesis of targeted therapeutics:

  • PI3Kγ Inhibitors: Phosphoinositide 3-kinase gamma (PI3Kγ) is a crucial target in autoimmune diseases and cancer immunotherapy. Patent literature demonstrates that incorporating this specific sulfonyl chloride into heterocyclic scaffolds yields potent PI3Kγ inhibitors[1]. The flexibility of the ethyl chain allows the pyrazole to interact with the hinge region of the kinase, while the sulfonamide acts as a critical hydrogen bond donor/acceptor pair.

  • CYP11A1 Inhibitors: Cytochrome P450 11A1 is the enzyme responsible for the first step of steroidogenesis. Inhibiting CYP11A1 is a promising strategy for castration-resistant prostate cancer (CRPC)[2][3]. Compounds utilizing the 2-(1-methyl-1H-pyrazol-5-yl)ethanesulfonyl group have been successfully synthesized to suppress de novo intratumoral steroid synthesis, showcasing the building block's versatility in endocrine oncology[3].

Workflow Visualization

The following diagram illustrates the logical progression from the thiol precursor, through the highly reactive sulfonyl chloride intermediate, to the final stable sulfonamide API and its biological application.

Synthetic workflow and biological application of 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride.

References

  • US11098032B2 - Pyran derivatives as CYP11A1 (cytochrome P450 monooxygenase 11A1) inhibitors. Google Patents.
  • WO2017223414A1 - Heterocyclic Compounds as PI3K-γ Inhibitors. Google Patents.
  • EP 3558981 B1 - Pyran Derivatives as CYP11A1 Inhibitors. European Patent Office.
  • Simple Synthesis of Sulfonyl Chlorides from Thiol Precursors and Derivatives by NaClO2-Mediated Oxidative Chlorosulfonation. Synlett (Thieme Connect).
  • Thiourea/NCBSI/HCl System: Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride. Synlett (Thieme Connect).
  • Overview of Alkyl Sulfonyl Chlorides in Modern Organic Synthesis. Benchchem.

Sources

Thermodynamic Stability and Handling Protocols for 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride at Room Temperature

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride is a highly specialized, bifunctional building block frequently utilized in drug discovery to append pyrazole moieties via robust sulfonamide linkages. However, its structural classification as a primary aliphatic sulfonyl chloride dictates a highly reactive thermodynamic profile. At room temperature, this compound is exquisitely sensitive to solvolysis and thermal degradation. This whitepaper provides an in-depth mechanistic analysis of its stability, supported by quantitative kinetic data, and outlines self-validating experimental protocols to ensure synthetic integrity.

Mechanistic Drivers of Thermodynamic Instability

To understand the handling requirements of 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride, one must first analyze its electronic and steric environment. Unlike aryl sulfonyl chlorides, which benefit from resonance stabilization through an adjacent aromatic ring, this molecule features a two-carbon (ethyl) spacer between the electron-rich pyrazole ring and the electrophilic sulfonyl chloride group.

Because the ethyl linker insulates the sulfonyl group from the pyrazole's resonance network, the molecule behaves purely as a primary aliphatic sulfonyl chloride . The primary degradation pathway at room temperature is hydrolysis. As demonstrated in foundational kinetic studies, the hydrolysis of primary alkanesulfonyl chlorides proceeds via a nearly synchronous bimolecular substitution mechanism, with little charge development at the sulfur center (1 [1]).

The lack of steric hindrance at the α -carbon allows atmospheric moisture (water) to easily execute a nucleophilic attack on the sulfur atom, rapidly converting the sulfonyl chloride into the corresponding sulfonic acid and releasing hydrogen chloride (HCl) gas.

Hydrolysis RSO2Cl Aliphatic Sulfonyl Chloride Transition Pentacoordinate Transition State RSO2Cl->Transition H2O Water (Nucleophile) H2O->Transition Bimolecular Attack Sulfonic Sulfonic Acid Derivative Transition->Sulfonic -Cl⁻ HCl HCl (Byproduct) Transition->HCl +H⁺

Hydrolysis pathway of aliphatic sulfonyl chlorides via a pentacoordinate transition state.

Indicators of Room Temperature Decomposition

When exposed to room temperature ( 20−25 °C) and ambient humidity, decomposition is both rapid and visually identifiable. Key indicators include:

  • Color Change: The development of a dark brown or black color is a definitive sign of thermal or radical-mediated decomposition (2 [2]).

  • Gas Evolution: The formation of bubbles (SO₂ and HCl) in neat samples or solutions indicates active degradation.

  • Yield Collapse: The appearance of highly polar baseline spots (sulfonic acid) on a TLC plate during a reaction signifies that hydrolysis has outcompeted the desired electrophilic capture.

Quantitative Thermodynamic Stability Data

To engineer successful reactions, scientists must respect the kinetic boundaries of the reagent. The table below summarizes the thermodynamic stability parameters for primary aliphatic sulfonyl chlorides under standard conditions.

ParameterConditionValue / ObservationMechanistic Implication
Hydrolysis Rate Constant ( k ) 100% H₂O, 25 °C 2.1−4.4×10−4 s−1 Indicates rapid bimolecular nucleophilic attack at the sulfur center.
Estimated Half-Life ( t1/2​ ) 100% H₂O, 25 °C~26 - 55 minutesUnsuitable for prolonged aqueous exposure; requires rapid, cold work-up.
Thermal Decomposition Neat, > 30 °CGas evolution (SO₂, HCl)Radical-mediated or thermal degradation pathways activate above 30 °C.
Optimal Storage Temp. Neat, Inert Atmosphere ≤−20 °CSuppresses both thermal degradation and ambient moisture hydrolysis.

Data extrapolated from standard alkanesulfonyl chloride solvolysis studies.

Self-Validating Experimental Protocols

To mitigate the inherent thermodynamic instability of 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride, workflows must be designed as self-validating systems . This means every step must include a physical or chemical check to confirm the integrity of the reagent before proceeding.

Protocol A: Anhydrous Storage and Reagent Validation

Causality: Because the hydrolysis half-life in the presence of water is measured in minutes, atmospheric moisture must be rigorously excluded.

  • Visual Inspection (Validation Step): Before opening the vial, inspect the solid/oil. If it is dark brown or black, thermal decomposition has occurred. Discard the reagent. It must be pale yellow or colorless.

  • Atmosphere Control: Transfer the vial to a glovebox or use standard Schlenk techniques to flush the headspace with dry Argon or Nitrogen.

  • Solvent Preparation: Dissolve the reagent only in rigorously dried, anhydrous solvents (e.g., DCM or THF dried over activated 4Å molecular sieves).

  • Storage: Store the neat compound at −20 °C under an inert atmosphere. Never store it as a solution, as trace moisture in the solvent will degrade it over time.

Protocol B: Sulfonylation Workflow (Outcompeting Hydrolysis)

Causality: When reacting this sulfonyl chloride with an amine (e.g., forming a sulfonamide), the desired nucleophilic attack must kinetically outcompete hydrolysis. This is achieved by lowering the activation energy for amine attack using a non-nucleophilic base while keeping the temperature low to suppress thermal degradation (3 [3]).

  • Amine Preparation: In a flame-dried round-bottom flask, dissolve the target amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or DIPEA (2.0 - 2.5 eq). The excess base neutralizes the HCl byproduct, preventing the protonation of the nucleophilic amine.

  • Thermal Control (Validation Step): Cool the mixture to 0 °C using an ice bath. Why? Temperatures above 30 °C trigger thermal decomposition of aliphatic sulfonyl chlorides.

  • Electrophile Addition: Add the 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride dropwise. Monitor the internal temperature; if an exotherm pushes the temperature above 10 °C, slow the addition.

  • Reaction: Allow the mixture to slowly warm to room temperature ( 20−25 °C) and stir. Monitor by TLC.

  • Cold Aqueous Work-up: Once complete, quench the reaction with ice-cold water or brine. Why? If an aqueous work-up is necessary, performing it quickly and at a low temperature minimizes the hydrolysis of any unreacted sulfonyl chloride or sensitive intermediates, preventing sulfonic acid contamination in the organic phase.

Workflow Start Inspect Reagent (Check Discoloration) Prep Dissolve in Anhydrous Solvent (DCM/THF) Start->Prep Validated Cool Cool to 0 °C under Argon Prep->Cool React Add Amine & Base Keep Temp < 30 °C Cool->React Workup Cold Aqueous Work-up (Minimize Contact) React->Workup Quench

Self-validating workflow for handling and reacting aliphatic sulfonyl chlorides.

References

  • Source: PMC (National Institutes of Health)
  • Preventing decomposition of sulfonyl chloride during reaction Source: BenchChem URL
  • Application Notes and Protocols: Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles Source: BenchChem URL

Sources

Mass Spectrometry Fragmentation Dynamics of 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride (C₆H₉ClN₂O₂S) is a highly reactive, bifunctional intermediate widely utilized in medicinal chemistry for the synthesis of sulfonamide-based therapeutics. Accurate structural characterization via mass spectrometry (MS) is critical for impurity profiling, reaction monitoring, and pharmacokinetic tracking. However, the molecule presents unique analytical challenges due to the competing gas-phase thermodynamics of its three distinct domains: the highly labile sulfonyl chloride terminus, the flexible ethylene linker, and the stable, electron-rich 1-methylpyrazole core. This whitepaper details the mechanistic fragmentation pathways, quantitative diagnostic ions, and self-validating experimental protocols required for robust MS analysis.

Structural Analytics & Ionization Dynamics

When subjected to mass spectrometric analysis, sulfonyl chlorides are notoriously prone to solvolysis[1]. In standard Electrospray Ionization (ESI) utilizing aqueous mobile phases, the -SO₂Cl group rapidly hydrolyzes to a sulfonic acid (-SO₃H). This side reaction shifts the observed mass by -18.5 Da (loss of Cl, addition of OH) and completely eliminates the diagnostic chlorine isotope pattern. Therefore, anhydrous sample preparation combined with Atmospheric Pressure Chemical Ionization (APCI) or Gas Chromatography-Electron Ionization (GC-EI-MS) is required to preserve the intact molecular ion [M]⁺• at m/z 208.0073[2].

A critical self-validating feature of the intact molecular ion is its isotopic fidelity. The natural abundance of ³⁵Cl and ³⁷Cl dictates a characteristic 3:1 ratio for the M and M+2 peaks (m/z 208 and 210, respectively)[2]. The preservation of this ratio in precursor scans confirms the integrity of the sulfonyl chloride moiety prior to collision-induced dissociation (CID).

Mechanistic Fragmentation Pathways

The fragmentation of 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride follows a predictable, thermodynamically driven cascade moving from the most labile functional group to the stable aromatic core.

Pathway A: Sulfonyl Chloride Dissociation

The primary fragmentation event involves the cleavage of the heteroatom bonds at the sulfonyl terminus. The S-Cl bond is relatively weak, making it highly susceptible to homolytic cleavage under EI or CID conditions, resulting in the expulsion of a chlorine radical (-35 Da) to yield the[M-Cl]⁺ cation at m/z 173[2].

Following the loss of chlorine, the molecule undergoes a highly characteristic rearrangement pathway for sulfonyl-containing compounds: the extrusion of sulfur dioxide (SO₂, 64 Da)[2]. This elimination is driven by the thermodynamic stability of the expelled neutral SO₂ gas and the formation of a stable carbocation[3]. The concerted or sequential loss of the entire SO₂Cl• radical (-99 Da) yields the dominant 2-(1-methyl-1H-pyrazol-5-yl)ethyl cation at m/z 109[1].

Pathway B: Aliphatic Linker Cleavage

Charge retention on the m/z 109 fragment is stabilized by the electron-donating properties of the pyrazole ring. However, under elevated collision energies, the ethylene bridge undergoes cleavage. The expulsion of a neutral ethylene molecule (C₂H₄, 28 Da) leaves the 1-methylpyrazole cation at m/z 81. This step highlights the transition of the localized charge from the aliphatic chain directly onto the aromatic heterocycle.

Pathway C: Pyrazole Core Disintegration

The terminal phase of the fragmentation cascade involves the destruction of the pyrazole core. Gas-phase fragmentation of pyrazoles is heavily dominated by the expulsion of hydrogen cyanide (HCN, 27 Da) and molecular nitrogen (N₂, 28 Da)[4]. For the m/z 81 fragment, the loss of HCN yields a highly unsaturated[C₃H₄N]⁺ fragment at m/z 54[4]. This ring-opening mechanism is a well-documented phenomenon in nitrogen-rich heterocycles and serves as a definitive confirmation of the pyrazole substructure[5].

MS_Fragmentation M [M]⁺• (m/z 208.01) C₆H₉ClN₂O₂S F1 [M - Cl]⁺ (m/z 173.04) C₆H₉N₂O₂S M->F1 - Cl• (-35 Da) F2 [M - SO₂Cl]⁺ (m/z 109.08) C₆H₉N₂ M->F2 - SO₂Cl• (-99 Da) F1->F2 - SO₂ (-64 Da) F3 [C₄H₅N₂]⁺ (m/z 81.05) Loss of C₂H₄ F2->F3 - C₂H₄ (-28 Da) F4 [C₃H₄N]⁺ (m/z 54.03) Loss of HCN F3->F4 - HCN (-27 Da)

Figure 2: Primary gas-phase fragmentation cascade of the target molecule.

Experimental Protocol: Self-Validating HRMS Workflow

To prevent the analytical artifacts associated with sulfonyl chloride hydrolysis, the following self-validating protocol must be strictly adhered to. Every step is designed to ensure causality between the sample state and the acquired spectra.

  • Anhydrous Sample Preparation : Dissolve the analyte in strictly anhydrous, LC-MS grade acetonitrile (ACN) to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using the same anhydrous solvent. Causality: Prohibiting water prevents the conversion of the sulfonyl chloride to a sulfonic acid, preserving the target mass.

  • Aprotic Sample Introduction : Bypass standard reversed-phase LC columns if aqueous mobile phases are required. Instead, use Flow Injection Analysis (FIA) or direct syringe pump infusion at 10 µL/min using an aprotic carrier solvent (100% ACN).

  • APCI Source Optimization : Configure the mass spectrometer source to Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. Causality: APCI is a softer, dry ionization technique compared to ESI, drastically reducing in-source solvolysis of the labile S-Cl bond.

  • High-Resolution Mass Analysis & CID Energy Stepping : Utilize a High-Resolution Mass Spectrometer (HRMS) such as an Orbitrap or Q-TOF calibrated to < 2 ppm mass accuracy. Acquire MS1 scans to validate the 3:1 ³⁵Cl/³⁷Cl isotopic ratio. Perform MS/MS (CID) utilizing stepped Normalized Collision Energies (NCE: 15, 30, 45) to capture both the fragile loss of Cl• (low energy) and the robust pyrazole ring opening (high energy).

  • Data Validation : Cross-reference the experimental exact masses against the theoretical values to unambiguously differentiate isobaric losses (e.g., distinguishing the loss of N₂ vs. C₂H₄, both nominally 28 Da).

Workflow S1 1. Anhydrous Sample Prep S2 2. Direct Infusion (Aprotic Solvent) S1->S2 S3 3. APCI Ionization (Positive Mode) S2->S3 S4 4. HRMS Analysis (Orbitrap/Q-TOF) S3->S4 S5 5. Data Validation (Exact Mass & CID) S4->S5

Figure 1: Self-validating HRMS experimental workflow for sulfonyl chloride analysis.

Quantitative Fragmentation Data

The table below summarizes the theoretical exact masses and diagnostic rationales for the primary fragments of 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride.

Fragment DescriptionMolecular FormulaTheoretical Exact Mass (m/z)Diagnostic Feature / Causality
Molecular Ion (³⁵Cl) [C₆H₉ClN₂O₂S]⁺•208.0073Exhibits 3:1 isotopic ratio with m/z 210 (³⁷Cl); validates intact molecule.
Loss of Chlorine [C₆H₉N₂O₂S]⁺173.0385Confirms labile S-Cl bond; precursor to SO₂ elimination.
Pyrazole-ethyl cation [C₆H₉N₂]⁺109.0766Formed via loss of SO₂Cl• (99 Da); stabilized by the electron-rich pyrazole.
1-Methylpyrazole cation [C₄H₅N₂]⁺81.0453Formed via loss of ethylene (28 Da); marks the cleavage of the aliphatic linker.
Pyrazole ring opening [C₃H₄N]⁺54.0344Formed via loss of HCN (27 Da); definitive confirmation of the pyrazole core.

Sources

Strategic Deployment of Pyrazole Ethanesulfonyl Chloride Derivatives in Modern Drug Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is a five-membered heterocyclic privileged scaffold characterized by two adjacent nitrogen atoms, featured prominently in numerous FDA-approved therapeutics[1][2]. In recent medicinal chemistry campaigns, the functionalization of the pyrazole core using sulfonyl chlorides—specifically ethanesulfonyl chloride —has emerged as a highly effective strategy to synthesize pyrazole ethanesulfonamides. This whitepaper provides an in-depth technical analysis of the causality behind selecting the ethanesulfonyl moiety, details self-validating experimental protocols for synthesis and biological evaluation, and synthesizes recent Structure-Activity Relationship (SAR) data across oncology and immunology targets.

Strategic Rationale for Ethanesulfonyl Chloride Functionalization

In SAR optimization, the choice of the alkyl chain on a sulfonamide linkage is critical for determining a drug's pharmacokinetic and pharmacodynamic profile.

The "Goldilocks" Effect of the Ethyl Group: When functionalizing pyrazole amines, methanesulfonyl chloride often yields derivatives that suffer from rapid metabolic clearance and insufficient hydrophobic interactions within target binding pockets. Conversely, propanesulfonyl chloride or larger alkyl chains introduce steric clashes that abrogate binding affinity[3]. Ethanesulfonyl chloride provides the optimal balance. The resulting ethanesulfonamide group fills small hydrophobic sub-pockets (e.g., in the JAK1 hinge region) while maintaining a low molecular weight to preserve favorable ligand efficiency and oral bioavailability[4]. Furthermore, the sulfonamide linkage acts as a robust hydrogen bond donor/acceptor, essential for anchoring the molecule to key amino acid residues in kinase domains or bivalent protein-protein interaction interfaces[5].

Quantitative SAR Data Across Therapeutic Targets

The introduction of the ethanesulfonamide moiety onto the pyrazole core has yielded highly potent inhibitors across diverse therapeutic areas, from oncology to inflammation.

Table 1: Pharmacological Activity of Key Pyrazole Sulfonamide Derivatives

Compound / DerivativePrimary TargetIC50 / ActivityDisease IndicationRef
YYSW001 (Intermediates 1d-3d) JAK1 / JAK241 nM / 35 nMAutoimmune / Cancer[4]
PCW-1001 Oncogenic PathwaysRadio-sensitizingBreast Cancer[6]
Compound 28 Menin-MLL Interaction7.5 nMLeukemia[5]
Compound 5b COX-2 / 5-LOX0.01 μM / 1.78 μMInflammation[7]
Hit 1 (Azabicyclo derivative) NAAA0.33 μMInflammation / Pain[3]

Synthetic Methodologies & Validation

The synthesis of pyrazole ethanesulfonamides must be tightly controlled to prevent side reactions, such as bis-sulfonylation or hydrolysis of the highly reactive ethanesulfonyl chloride.

Synthesis Start Pyrazole Amine Core Step1 Base Addition (TEA/DIPEA in DCM) Start->Step1 Step2 Sulfonylation (Ethanesulfonyl Chloride, 0°C) Step1->Step2 Step3 Workup & Extraction (NH4Cl / EtOAc) Step2->Step3 Product Pyrazole Ethanesulfonamide Step3->Product

Workflow for the synthesis of pyrazole ethanesulfonamides.

Standard Operating Procedure: Sulfonylation of Pyrazole Amines

This protocol is designed as a self-validating system, utilizing inherent chemical properties to ensure high purity and yield.

  • Preparation & Causality: Dissolve the pyrazole amine intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under a nitrogen atmosphere. Causality: Anhydrous conditions are mandatory; trace water will rapidly hydrolyze ethanesulfonyl chloride into unreactive ethanesulfonic acid, killing the reaction trajectory.

  • Base Addition: Add 2.5 equivalents of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Causality: The base acts as an acid scavenger to neutralize the HCl byproduct generated during sulfonylation, preventing the protonation of the amine nucleophile which would otherwise halt the reaction[3][4].

  • Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Add ethanesulfonyl chloride (1.2 eq) dropwise over 10 minutes. Causality: The nucleophilic attack on the sulfonyl chloride is highly exothermic. Dropwise addition at 0 °C prevents localized heating that drives the formation of undesired bis-sulfonylated byproducts.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4–8 hours. Monitor via LC-MS. Causality: LC-MS provides real-time validation of the mass shift corresponding to the addition of the ethanesulfonyl group (+92 Da), ensuring complete conversion.

  • Self-Purifying Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc) and wash the organic layer with brine. Causality: NH₄Cl mildly neutralizes excess base without being acidic enough to protonate the newly formed sulfonamide, ensuring the target product remains exclusively in the organic phase[6]. Dry over Na₂SO₄, filter, and concentrate.

Pharmacological Applications: Target Pathways

Pyrazole ethanesulfonamides have shown exceptional efficacy in blocking kinase signaling cascades, particularly the JAK/STAT pathway, which is heavily implicated in inflammatory diseases and malignancies[4].

Pathway Cytokine Cytokine Signal Receptor Receptor Activation Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor Ethanesulfonamide Inhibitor Inhibitor->JAK Blocks ATP Nucleus Gene Transcription STAT->Nucleus

Mechanism of JAK/STAT pathway inhibition by pyrazole sulfonamides.

Standard Operating Procedure: In Vitro Kinase Inhibition Assay (ADP-Glo)

To validate the biological efficacy of synthesized pyrazole ethanesulfonamides against targets like JAK1/2, a luminescence-based ADP-Glo assay is employed.

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT. Causality: Mg²⁺ is strictly required to coordinate the phosphate groups of ATP within the kinase active site, enabling the catalytic transfer of the phosphate to the substrate.

  • Compound Dilution: Perform a 10-point 3-fold serial dilution of the pyrazole ethanesulfonamide in 100% DMSO, then dilute into the kinase buffer. Causality: Generating a wide concentration gradient is mathematically necessary to construct a highly accurate sigmoidal dose-response curve for precise IC50 determination.

  • Pre-Incubation: Incubate the target kinase (e.g., JAK1), the peptide substrate, and the inhibitor for 15 minutes at room temperature before initiating the reaction with ATP. Causality: This pre-incubation allows the inhibitor to achieve thermodynamic equilibrium in the ATP-binding pocket before it must compete with the high-affinity ATP substrate.

  • Detection & Validation: After a 60-minute reaction, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Subsequently, add the Kinase Detection Reagent. Causality: This two-step process converts the generated ADP (the direct product of kinase activity) into a stable luminescent signal. The assay is self-validating; a calculated Z'-factor > 0.5 confirms the assay's robustness and the reliability of the compound's inhibitory profile.

Conclusion & Future Perspectives

The integration of ethanesulfonyl chloride into the synthesis of pyrazole derivatives represents a masterclass in rational drug design. By leveraging the specific steric and electronic properties of the ethanesulfonamide moiety, medicinal chemists can finely tune the ADMET profiles and target selectivity of pyrazole-based drugs[2][4]. Future discovery campaigns will likely expand the use of this functionalization strategy into targeted protein degraders (PROTACs) and covalent inhibitors, further cementing the pyrazole ethanesulfonamide motif as a cornerstone of modern therapeutics.

References

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: PubMed (National Institutes of Health) URL:[Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Future Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: PMC (National Institutes of Health) URL:[Link]

  • PCW-1001, a Novel Pyrazole Derivative, Exerts Antitumor and Radio-Sensitizing Activities in Breast Cancer Source: PMC (National Institutes of Health) URL:[Link]

  • Discovery of YYSW001: A Highly Selective, Orally Bioavailable JAK1 Inhibitor Achieving Efficacy under a Moderate-Inhibition Strategy with Improved Preclinical Tolerability Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction Source: PMC (National Institutes of Health) URL:[Link]

  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Methodological & Application

Application of 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The integration of specialized building blocks is paramount in modern structure-based drug design (SBDD). 2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride is a highly versatile, bifunctional aliphatic sulfonyl chloride that introduces a 1-methylpyrazole moiety tethered via an ethylsulfonyl linker [1]. This specific structural motif is increasingly utilized in the optimization of kinase inhibitors (e.g., JAK1/2, PI3K) and GPCR modulators [2].

Unlike rigid aromatic sulfonyl chlorides (e.g., tosyl chloride), the flexible ethylene spacer allows the pyrazole ring to navigate complex protein microenvironments, such as the ribose-binding pocket or solvent-exposed channels in kinases [2]. The pyrazole acts as a potent hydrogen bond acceptor/donor, while the sulfonamide linkage improves aqueous solubility and metabolic stability compared to traditional amide bioisosteres.

Physicochemical Profiling

When appended to a drug scaffold via late-stage functionalization, this building block significantly alters the physicochemical profile of the parent molecule.

Table 1: Calculated Physicochemical Impact of the 2-(1-Methyl-1H-pyrazol-5-yl)ethylsulfonyl Moiety

PropertyValue/ImpactMedicinal Chemistry Relevance
Molecular Weight Contribution +173.2 Da (as sulfonamide)Moderate size increase; fits well in solvent channels.
Topological Polar Surface Area (tPSA) +60.3 ŲEnhances solubility; limits blood-brain barrier (BBB) penetration.
Hydrogen Bond Acceptors (HBA) 4 (2 from SO₂, 2 from Pyrazole)High potential for target engagement via H-bonding.
LogP Shift (Estimated) -0.2 to -0.5Lowers lipophilicity, improving overall ADME profile.

Mechanistic Insights: The Aliphatic Sulfonyl Chloride Challenge

As a Senior Application Scientist, it is critical to address the inherent reactivity challenges of aliphatic sulfonyl chlorides. Unlike aromatic sulfonyl chlorides, aliphatic variants possessing α-protons (such as the ethane-1-sulfonyl group) are highly susceptible to base-catalyzed elimination [3].

The Causality of Byproduct Formation: In the presence of strong or unhindered bases (e.g., triethylamine), the α-proton is abstracted, leading to the extrusion of chloride and the formation of a highly reactive sulfene intermediate ( R−CH=SO2​ ) [4]. This sulfene can either:

  • React with the target amine (yielding the desired sulfonamide, but often with lower efficiency).

  • Undergo further elimination or react with trace water to form vinyl sulfonates or sulfonic acids, severely depressing the yield of the desired product [3].

To suppress the sulfene pathway and favor direct nucleophilic substitution ( SN​2 at the sulfur atom), the choice of base and temperature is non-negotiable. Pyridine is preferred over triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) because it acts as a nucleophilic catalyst, forming a reactive sulfonylpyridinium intermediate while being insufficiently basic to rapidly deprotonate the α-carbon [5].

Table 2: Optimization of Sulfonylation Conditions

BaseSolventTemp (°C)Desired Sulfonamide Yield (%)Vinyl/Sulfene Byproduct (%)
TEA (2.0 eq)DCM2535%>50%
DIPEA (2.0 eq)THF2542%40%
Pyridine (3.0 eq)DCM0 to 2588%<5%
Pyridine (Solvent)None0 to 2592%Trace

Experimental Protocols

Protocol: Standard Sulfonylation of Primary/Secondary Amines

This protocol is designed as a self-validating system to ensure the suppression of sulfene formation during the coupling of 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride.

Reagents:

  • Target Amine Scaffold (1.0 eq)

  • 2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride (1.2 eq)

  • Anhydrous Pyridine (3.0 eq to solvent quantities)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the target amine (1.0 mmol) in anhydrous DCM (5.0 mL) under an inert argon atmosphere. Add anhydrous pyridine (3.0 mmol). Causality: Argon prevents trace moisture from hydrolyzing the highly reactive sulfonyl chloride to the unreactive sulfonic acid.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperatures kinetically disfavor the high-activation-energy α-deprotonation (elimination) pathway.

  • Addition: Dissolve 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride (1.2 mmol) in DCM (2.0 mL) and add dropwise over 15 minutes.

  • Reaction Progression: Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-12 hours [6].

  • Validation (In-Process): Monitor via LCMS. The desired mass should correspond to [M+H]+ , while a mass of [M−HCl] indicates vinyl byproduct formation. If vinyl byproducts exceed 10%, halt warming and maintain at 0 °C for future runs.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine) and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography (typically eluting with a gradient of EtOAc in hexanes or DCM/MeOH).

Visualizations

SulfonylationMechanism Start Amine + Aliphatic Sulfonyl Chloride Base Base Addition (Pyridine vs TEA) Start->Base PathA Pathway A: Direct Substitution (Favored by Pyridine / 0°C) Base->PathA Nucleophilic Catalysis PathB Pathway B: α-Deprotonation (Favored by TEA / RT) Base->PathB Strong Base / Heat Product Desired Sulfonamide High Yield PathA->Product Sulfene Sulfene Intermediate [R-CH=SO2] PathB->Sulfene Sulfene->Product Amine Trapping (Inefficient) Byproduct Vinyl Sulfonate / Hydrolysis Low Yield Sulfene->Byproduct Elimination/Water

Mechanistic divergence in aliphatic sulfonylation highlighting the critical role of base selection.

PharmacophoreStrategy Target Kinase Target (e.g., JAK1 / PI3K) Core Core Scaffold Pyrimidine / Pyrrolopyridine Hinge Hinge Binder Bidentate H-Bonds Core->Hinge Scaffold Anchoring Linker Flexible Linker Ethylsulfonyl (-CH2CH2SO2-) Core->Linker Late-Stage Sulfonylation Hinge->Target ATP Pocket Terminal Solvent/Allosteric Probe 1-Methyl-1H-pyrazol-5-yl Linker->Terminal Covalent Tether Terminal->Target Ribose/Solvent Interactions

Strategic integration of the pyrazole-ethylsulfonyl motif into a kinase inhibitor pharmacophore.

References

  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles Source: ACS Publications URL:[Link][1]

  • Discovery of YYSW001: A Highly Selective, Orally Bioavailable JAK1 Inhibitor Achieving Efficacy under a Moderate-Inhibition Strategy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride Source: Canadian Journal of Chemistry URL:[Link][3]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives Source: PMC (NIH) URL:[Link][4]

  • Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][5]

Sources

Troubleshooting & Optimization

How to prevent hydrolysis of 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride during synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Focus Molecule: 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience total reagent loss when working with complex aliphatic sulfonyl chlorides. Unlike standard aromatic reagents (e.g., Tosyl chloride), 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride presents a "perfect storm" for rapid hydrolysis.

This guide abandons generic advice to provide a deep, mechanistic understanding of why this specific molecule degrades and how to engineer a self-validating, moisture-proof experimental system.

Part 1: Mechanistic Profiling (The "Why")

To stop hydrolysis, you must understand its dominant pathway. Aromatic sulfonyl chlorides hydrolyze relatively slowly via a direct bimolecular nucleophilic substitution ( SN​2 -like)[1]. However, aliphatic sulfonyl chlorides possessing α -protons degrade via a completely different, highly accelerated pathway: The Sulfene Mechanism [2].

In the presence of a base, the α -proton on the ethane linker is abstracted, triggering an E1cB-like elimination of the chloride ion. This generates a highly reactive sulfene intermediate ( R−CH=SO2​ )[3]. Sulfenes are exceptionally electrophilic and will instantaneously scavenge even parts-per-million (ppm) levels of trace water to form the sulfonic acid dead-end.

The Intramolecular Trojan Horse: The 1-methyl-1H-pyrazol-5-yl moiety makes this specific molecule uniquely unstable. The N2 nitrogen on the pyrazole ring is basic. It can act as an intramolecular general base, self-catalyzing the abstraction of its own α -proton. This means the molecule can spontaneously generate sulfene and hydrolyze rapidly even if no external base is added to the reaction flask.

MechanisticPathway Substrate Aliphatic Sulfonyl Chloride (Pyrazole-tethered) Base Intramolecular Base (Pyrazole N2) or External Amine Substrate->Base Alpha-proton abstraction (E1cB Pathway) Water Trace H2O Substrate->Water Direct Hydrolysis (Slow) Sulfene Sulfene Intermediate [R-CH=SO2] Base->Sulfene -HCl Sulfene->Water Fast Scavenging Nucleophile Target Amine Sulfene->Nucleophile Competing Pathway SulfonicAcid Sulfonic Acid (Hydrolysis Dead-End) Water->SulfonicAcid Sulfonamide Sulfonamide (Desired Product) Nucleophile->Sulfonamide

Fig 1. Competing sulfene-mediated hydrolysis vs. desired sulfonamide formation.

Part 2: Frequently Asked Questions (FAQs)

Q1: I stored the reagent in a desiccator at room temperature, but it turned into a sticky, insoluble mass. What happened? A: The reagent self-catalyzed its own hydrolysis. The basic pyrazole ring promoted sulfene formation, which reacted with atmospheric moisture entering the desiccator during opening/closing. Solution: Store this reagent at -20 °C under an inert Argon atmosphere. For long-term storage, consider storing it as a hydrochloride salt (by bubbling dry HCl gas into a solution of the reagent and precipitating it). Protonating the pyrazole nitrogen neutralizes its basicity, effectively shutting down the intramolecular E1cB pathway.

Q2: Why am I getting massive amounts of sulfonic acid byproduct during my sulfonamide coupling, even though I dried my glassware? A: Dried glassware is insufficient if your solvent or amine nucleophile contains trace water. Because the sulfene intermediate reacts with water orders of magnitude faster than it reacts with sterically hindered amines, even 100 ppm of water in your solvent will outcompete your substrate. You must titrate your solvents via Karl Fischer (KF) apparatus to ensure <50 ppm H2​O before use.

Q3: Can I use an aqueous workup to wash away excess amine? A: Strongly discouraged. Unreacted aliphatic sulfonyl chlorides will rapidly hydrolyze during aqueous extraction, skewing your mass balance and complicating recovery. Furthermore, the desired pyrazole-containing sulfonamide product often exhibits high aqueous solubility, leading to severe emulsion formation and yield loss. Use the non-aqueous workup detailed in Part 4.

Part 3: Troubleshooting Matrix & Quantitative Data

The table below summarizes the causality between reaction conditions and the quantitative fate of 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride during a standard coupling with a secondary amine.

Reaction ConditionTemperatureBase SelectionWorkup Method% Sulfonic Acid (Hydrolysis)% Desired SulfonamideCausality / Rationale
Standard (Unoptimized) 25 °CTriethylamine (TEA)Aqueous Brine Wash> 75%< 25%High temp and strong, unhindered base (TEA) rapidly drive sulfene formation. Water in workup instantly hydrolyzes unreacted intermediate.
Intermediate Control 0 °CPyridineAqueous Brine Wash~ 40%~ 60%Lower temp slows E1cB elimination. Pyridine is less basic than TEA, reducing the rate of sulfene generation, but aqueous workup still destroys the remainder.
Optimized (Self-Validating) -20 °CDIPEA (Hünig's Base)Non-Aqueous (Filtration)< 5% > 90% Cryogenic temps suppress elimination. DIPEA provides steric hindrance, acting as an HCl scavenger without nucleophilically attacking the sulfonyl chloride.

Part 4: Validated Experimental Protocol (Anhydrous Coupling)

To guarantee scientific integrity, this protocol is designed as a self-validating system. If Step 1 fails, the protocol halts, preventing the waste of valuable reagents.

Objective: Synthesize a sulfonamide using 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride without hydrolysis.

Step 1: System Validation (The "Go/No-Go" Check)

  • Dispense your reaction solvent (e.g., anhydrous Dichloromethane or Acetonitrile).

  • Perform a Karl Fischer (KF) titration. Validation: The protocol may only proceed if the water content is strictly <50 ppm.

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

Step 2: Cryogenic Nucleophile Preparation

  • Add the target amine (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) to the Schlenk flask containing the validated solvent.

  • Submerge the flask in a dry ice/ethylene glycol bath maintained at exactly -20 °C. Causality: Cooling the nucleophile/base mixture first ensures that when the sulfonyl chloride is introduced, it enters an environment where the thermal energy is too low to rapidly overcome the activation barrier for sulfene formation.

Step 3: Controlled Electrophile Addition

  • Dissolve 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride (1.1 equiv) in a minimum volume of validated anhydrous solvent.

  • Add this solution dropwise via a syringe pump over 30 minutes to the -20 °C amine solution. Causality: Dropwise addition ensures the sulfonyl chloride is always the limiting reagent in the flask, preventing localized high concentrations of unreacted electrophile from undergoing self-catalyzed degradation.

  • Allow the reaction to stir at -20 °C for 2 hours, then slowly warm to 0 °C. Monitor completion via LC-MS (aliquots must be quenched in dry methanol to form the methyl sulfonate, not water).

Step 4: Non-Aqueous Workup

  • Do not add water. Instead, evaporate the reaction solvent under reduced pressure.

  • Triturate the crude residue with cold, anhydrous diethyl ether or ethyl acetate. The DIPEA·HCl byproduct will precipitate as a white solid.

  • Filter the suspension through a pad of Celite under an inert atmosphere.

  • Concentrate the filtrate to yield the crude, hydrolysis-free sulfonamide, ready for flash chromatography.

Workflow Step1 1. Solvent Drying KF Titration <50 ppm Step2 2. Cryogenic Setup Cool to -20°C Step1->Step2 Step3 3. Reagent Addition Dropwise, Diluted Step2->Step3 Step4 4. Non-Aqueous Workup Filter Salts, Evaporate Step3->Step4

Fig 2. Optimized anhydrous workflow to prevent aliphatic sulfonyl chloride degradation.

References

  • Wikipedia Contributors. "Methanesulfonyl chloride." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Bentley, T. W. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." Molecules (MDPI). Available at:[Link]

Sources

Optimizing solvent and temperature for 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the coupling of aliphatic sulfonyl chlorides. Unlike their well-behaved aromatic counterparts (e.g., Tosyl chloride), aliphatic sulfonyl chlorides containing α -protons—such as 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride —exhibit a fundamentally different and highly sensitive reactivity profile.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you optimize solvent and temperature parameters, suppress decomposition, and maximize your sulfonamide yields.

Mechanistic Insight: The Sulfene Pathway

To optimize this reaction, we must first understand the causality behind the failures. Aliphatic sulfonyl chlorides do not typically undergo direct SN​2 displacement at the sulfur atom. Instead, in the presence of a base, they undergo rapid α -deprotonation and loss of chloride to form a highly reactive sulfene intermediate ( R−CH=SO2​ )[1][2].

The amine nucleophile must rapidly trap this sulfene to form the desired sulfonamide. If the temperature is too high, or if the amine is sterically hindered, the sulfene will rapidly dimerize or decompose into dark, intractable polymeric tars[3]. Furthermore, the sulfene is exceptionally electrophilic and will react with trace amounts of water orders of magnitude faster than the parent chloride, leading to hydrolytic degradation[4].

Mechanism A 2-(1-methyl-1H-pyrazol-5-yl) ethane-1-sulfonyl chloride B Sulfene Intermediate [R-CH=SO2] A->B Base (DIPEA) Fast, -HCl E Sulfonic Acid (Hydrolysis) A->E Trace H2O C Desired Sulfonamide (High Yield) B->C Amine Nucleophile 0 °C D Sulfene Dimerization & Decomposition (Dark Tar) B->D Excess Base / Heat Lack of Nucleophile B->E Trace H2O

Mechanistic pathways of aliphatic sulfonyl chlorides highlighting the sulfene intermediate.

Expert FAQs: Solvent, Temperature, and Base Selection

Q1: Why does my reaction mixture turn dark brown, accompanied by a low yield of the desired sulfonamide? A1: This is the hallmark of thermal decomposition of the sulfene intermediate[3]. If the reaction temperature exceeds 0 °C, or if the sulfonyl chloride is added too rapidly, the steady-state concentration of the sulfene spikes. Without immediate trapping by the amine, it undergoes rapid dimerization and decomposition. Solution: Maintain the reaction strictly at 0 °C and add the sulfonyl chloride dropwise via a syringe pump.

Q2: How do I choose the optimal solvent to minimize hydrolysis while maintaining solubility? A2: Anhydrous Dichloromethane (DCM) is the gold standard for this chemistry. Unlike Tetrahydrofuran (THF) or Dimethylformamide (DMF), DCM does not strongly coordinate with the electrophilic intermediates and maintains excellent solubility profiles at 0 °C to -20 °C[3]. Ensure the DCM has a water content of <50 ppm.

Q3: Should I add the base to the sulfonyl chloride first, or to the amine? A3: Never add the base directly to the aliphatic sulfonyl chloride in the absence of the amine. Doing so quantitatively generates the sulfene, which will immediately decompose[2]. Solution: Always dissolve your amine and base together in the solvent, cool to 0 °C, and add the sulfonyl chloride dropwise to this mixture.

Q4: Which base provides the best chemoselectivity? A4: Avoid Triethylamine (TEA). Its unhindered nature can lead to complex adducts and promotes overly aggressive sulfene generation. N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) are preferred. Their steric bulk prevents them from acting as competing nucleophiles while efficiently acting as proton sinks.

Quantitative Troubleshooting Matrix

Use the following data-driven matrix to diagnose and correct deviations during your coupling experiments.

Observation / SymptomQuantitative MetricRoot Cause (Mechanistic)Corrective Action
Dark brown/black mixture Yield < 20%, Internal Temp > 15 °CThermal decomposition and dimerization of the sulfene intermediate[3].Lower reaction temp to 0 °C. Add sulfonyl chloride dropwise over 20–30 mins.
High sulfonic acid levels LC-MS shows[M+18] peak (Hydrolysis)Trace water reacting with the highly electrophilic sulfene[4].Use anhydrous DCM (<50 ppm H₂O). Quench with cold buffer. Minimize aqueous workup time.
Unreacted amine >30% Starting Material remainingSulfonyl chloride degraded before the bimolecular coupling could occur.Increase sulfonyl chloride to 1.2–1.5 eq. Ensure amine is fully dissolved before addition.
Vinyl sulfonamide byproduct Detection of [M-2] peak via LC-MSOver-basification leading to β -elimination or extended decomposition pathways.Switch from TEA to DIPEA. Reduce base equivalents from 3.0 to 2.0.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation criteria of the current phase are met.

Phase 1: Preparation & Inertion
  • Flame-dry a 50 mL round-bottom flask. Purge with dry Nitrogen ( N2​ ) or Argon for 5 minutes.

  • Validation Check: The flask must be at room temperature and sealed with a rubber septum before proceeding.

Phase 2: Reagent Dissolution
  • Add the target amine (1.0 mmol, 1.0 eq) to the flask.

  • Inject anhydrous Dichloromethane (DCM, 10 mL). Stir until complete dissolution.

  • Inject N,N-Diisopropylethylamine (DIPEA, 2.5 mmol, 2.5 eq).

  • Cool the mixture in an ice-water bath to exactly 0 °C.

  • Validation Check: The internal temperature must read between 0 °C and 2 °C. The solution should be clear and colorless.

Phase 3: Sulfene Generation & Trapping
  • In a separate dry vial, dissolve 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride (1.2 mmol, 1.2 eq) in anhydrous DCM (2 mL).

  • Add this solution dropwise to the main reaction flask over 20 to 30 minutes using a syringe pump.

  • Validation Check: A slight yellowing of the solution is acceptable. Immediate dark brown discoloration indicates the addition is too fast or the cooling is insufficient[3]. Pause addition and verify temperature.

Phase 4: Work-up & Isolation
  • Stir at 0 °C for 1 hour. Monitor consumption of the amine by LC-MS or TLC.

  • Once complete, quench immediately with cold saturated aqueous NH4​Cl (10 mL) at 0 °C.

  • Extract the aqueous layer with DCM (2 x 10 mL). Wash combined organics with cold brine, dry over Na2​SO4​ , and concentrate under reduced pressure (water bath temp < 30 °C).

Workflow Step1 Step1 Step2 2. Dissolution Dissolve Amine (1.0 eq) and DIPEA (2.5 eq) in DCM. Cool to 0 °C. Step1->Step2 Step3 3. Addition Add Sulfonyl Chloride (1.2 eq) in DCM dropwise over 20-30 mins. Step2->Step3 Step4 4. Reaction Stir at 0 °C for 1-2 hours. Monitor by LC-MS/TLC. Step3->Step4 Step5 5. Quench Quench with cold sat. NH4Cl. Extract quickly to avoid hydrolysis. Step4->Step5

Self-validating experimental workflow for aliphatic sulfonyl chloride coupling.

References

  • [1] Organic Sulfur Mechanisms. 14. Kinetic Resolution in the Reaction of a Sulfene with an Amine, Canadian Science Publishing. Available at:[Link]

  • [2] Sulfene, Wikipedia. Available at:[Link]

Sources

Technical Support Center: Handling & Storage of 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride . As an aliphatic sulfonyl chloride containing a basic heteroaromatic ring, this bifunctional building block presents unique stability challenges. This document provides a mechanistic understanding of its degradation pathways, troubleshooting FAQs, and field-proven standard operating procedures (SOPs) to ensure reagent integrity.

Mechanistic Analysis of Degradation

To effectively store this reagent, one must first understand why it degrades. Sulfonyl chlorides are highly reactive electrophiles susceptible to hydrolysis and thermal decomposition (1)[1]. The presence of the basic pyrazole moiety (pKa ~2.5) in this specific molecule introduces a dangerous autocatalytic degradation loop.

  • Hydrolysis & The Autocatalytic Loop: Exposure to ambient moisture leads to nucleophilic attack by water at the sulfonyl sulfur, displacing the chloride ion to form the corresponding sulfonic acid and hydrogen chloride (HCl) (2)[2]. Unlike simple alkyl sulfonyl chlorides, the basic pyrazole nitrogen rapidly protonates in the presence of this HCl. This forms a highly hygroscopic pyrazolium hydrochloride salt, which actively draws more moisture from the headspace into the matrix, exponentially accelerating degradation.

  • Thermal Elimination: At elevated temperatures, aliphatic sulfonyl chlorides can undergo thermal desulfonylation or elimination reactions (3)[3]. This compound may eliminate to form 1-methyl-5-vinyl-1H-pyrazole, releasing toxic sulfur dioxide (SO₂) and HCl gases.

degradation_logic A 2-(1-methyl-1H-pyrazol-5-yl) ethane-1-sulfonyl chloride B Atmospheric Moisture (H₂O Ingress) A->B Exposure C Thermal Stress (> 25°C) A->C Improper Storage D Hydrolysis Pathway Formation of Sulfonic Acid + HCl B->D Nucleophilic Attack E Elimination Pathway Vinyl Pyrazole + SO₂↑ + HCl↑ C->E Desulfonylation F Autocatalytic Degradation (Pyrazole-HCl salt traps more H₂O) D->F Acid-Base Reaction F->B Hygroscopic Pull

Caption: Logical relationship of moisture and thermal degradation pathways.

Troubleshooting FAQs

Q1: My reagent arrived as a pale liquid/solid, but after two weeks in the fridge, it has turned into a viscous, cloudy paste with white precipitates. What happened? A1: This indicates severe moisture ingress. The white precipitate is the insoluble 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonic acid byproduct and its corresponding pyrazolium hydrochloride salt. Because the pyrazole ring acts as a proton sponge, it traps the HCl generated during hydrolysis, creating a hygroscopic salt that pulls even more moisture into the matrix (1)[1]. The reagent's molarity is now compromised and it should be discarded.

Q2: Why is there pressure build-up (a "hissing" sound) when I open the storage vial? A2: Pressure build-up is a critical warning sign of thermal decomposition or advanced hydrolysis. It indicates the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases (3)[3]. If stored improperly above 25°C, the aliphatic chain undergoes elimination. Reagents exhibiting pressure build-up will lead to poor synthetic yields and should be replaced.

Q3: Can I purify the degraded sulfonyl chloride using silica gel chromatography or an aqueous wash? A3: Absolutely not. Sulfonyl chlorides are highly sensitive to the surface hydroxyl groups on standard silica gel and will rapidly hydrolyze during any aqueous workup (2)[2].

Quantitative Storage Parameters

Adhere to the following parameters to ensure maximum shelf life and prevent the degradation cascades described above.

ParameterOptimal ConditionCritical LimitScientific Rationale
Temperature -20°C (Freezer)Max 4°C (Short-term)Minimizes thermal desulfonylation and drastically reduces the kinetic rate of hydrolysis.
Atmosphere Argon (preferred) or N₂< 5 ppm H₂OExcludes ambient moisture to prevent the autocatalytic pyrazole-HCl hydrolysis loop.
Primary Container Amber glass vialAvoid metal/clear glassProtects from photolytic radical cleavage of the S-Cl bond; glass prevents metal-catalyzed decomposition.
Closure System PTFE-lined screw capNo rubber septaPTFE is inert to corrosive HCl vapors; rubber degrades and allows moisture permeation.
Secondary Storage Vacuum desiccator / MylarIndicating silica gelProvides a secondary barrier against humidity condensation during freeze-thaw cycles.

Standard Operating Procedure (SOP): Anhydrous Aliquoting & Storage

To prevent degradation, implement this self-validating protocol upon receiving the reagent.

aliquoting_workflow S1 1. Thermal Equilibration (Room Temp in Desiccator) S2 2. Glovebox Entry (Argon/N₂ atm) S1->S2 S3 3. Aliquot into Amber Vials S2->S3 S4 4. Seal with PTFE Septa S3->S4 S5 5. Secondary Containment (Desiccant Pouch) S4->S5 S6 6. Store at -20°C (Temperature Controlled) S5->S6

Caption: Step-by-step anhydrous aliquoting and storage workflow.

Step-by-Step Methodology:
  • Thermal Equilibration (Critical Step): Remove the bulk container from the -20°C freezer. Do not open it. Allow it to sit in a desiccator at room temperature for at least 1-2 hours.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture directly into the reagent, instantly initiating hydrolysis.

  • Inert Atmosphere Transfer: Transfer the thermally equilibrated vial and pre-dried amber glass vials (oven-dried at 120°C for 4 hours, cooled under vacuum) into a glovebox backfilled with high-purity Argon (< 5 ppm H₂O/O₂).

  • Aliquoting: Divide the bulk reagent into single-use aliquots.

    • Causality: Single-use aliquots eliminate repeated freeze-thaw cycles and prevent the risk of contaminating the entire batch if moisture is accidentally introduced during a single experiment.

  • Sealing: Cap the vials tightly using PTFE-lined screw caps. Wrap the caps with Parafilm or PTFE tape for an added vapor barrier.

  • Secondary Containment: Place the aliquoted vials into a secondary container (e.g., a Mylar pouch or a sealed plastic jar) containing an indicating desiccant (e.g., Drierite or silica gel).

  • Validation of Integrity (Self-Validating Step): Before committing an older aliquot to a critical synthetic step, dissolve a 5 mg test sample in anhydrous CDCl₃ and analyze via ¹H-NMR.

    • System Check: The absence of a broad peak at ~10-12 ppm (sulfonic acid -OH) and the preservation of the ethyl chain multiplet splitting confirms structural integrity. Do not use LC-MS to check purity, as the aqueous mobile phase will induce false-positive hydrolysis during the run.

References

  • Title: Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention Source: HoriazonChemical URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to LC-MS Method Validation for the Quantification of 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride is a reactive intermediate of interest in pharmaceutical synthesis. As with many sulfonyl chlorides, its high reactivity is synthetically useful but presents significant analytical challenges.[1] These molecules are often susceptible to degradation, primarily through hydrolysis to the corresponding sulfonic acid, which can compromise process control and the quality of the final product.[2] Therefore, a robust, sensitive, and specific analytical method is paramount for accurate quantification, impurity profiling, and stability testing.

This guide provides a comprehensive framework for the development and validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride. We will detail the rationale behind key experimental choices, outline a validation protocol grounded in regulatory standards, and objectively compare the performance of LC-MS with alternative analytical techniques. The methodologies described herein are designed to establish a self-validating system, ensuring data integrity and trustworthiness for critical drug development decisions.

Part 1: LC-MS Method Development and Validation

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier choice for this application. Its inherent selectivity and sensitivity allow for the direct analysis of the analyte at low concentrations, even in complex matrices, often without the need for the chemical derivatization required by other methods.[3] The ability to develop a "stability-indicating" method, one that can resolve the parent compound from its degradation products, is a crucial advantage.

Proposed LC-MS/MS Methodological Framework

The primary analytical challenge is mitigating the analyte's hydrolysis during sample preparation and analysis. This dictates the choice of anhydrous solvents and a streamlined workflow.

  • Chromatography: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is selected for its versatility in separating small polar molecules.

    • Column: A Waters XBridge C18 or equivalent (e.g., Kromasil-C8) column is a suitable starting point, offering good retention and peak shape for heterocyclic compounds.[4][5]

    • Mobile Phase: A gradient elution using Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A) is proposed. The acidic modifier aids in protonation for better ionization efficiency and sharpens chromatographic peaks.[5][6]

    • Sample Diluent: Anhydrous acetonitrile is the solvent of choice to prevent hydrolysis of the sulfonyl chloride prior to injection.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity.

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is chosen. The nitrogen atoms in the pyrazole ring are readily protonated, making the molecule highly responsive to this ionization technique.

    • MRM Transitions: Analyte-specific precursor-to-product ion transitions must be determined by infusing a standard solution. For 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride (Formula: C₆H₉ClN₂O₂S), the protonated molecule [M+H]⁺ would be the precursor ion. Fragmentation would likely involve the loss of SO₂ or HCl, providing unique product ions for selective monitoring.

The Validation Protocol: A Step-by-Step Guide

Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines.[7][8][9]

Experimental Workflow for LC-MS Method Validation

cluster_0 Phase 1: System & Specificity cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Stability & Robustness SysSuit System Suitability Specificity Specificity & Selectivity (Blanks, Stressed Samples) SysSuit->Specificity Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Stability Stability Assessment (Bench-top, Freeze-Thaw, Forced Degradation) Robustness Robustness Stability->Robustness end_node Validated Method Robustness->end_node start Start start->SysSuit

Caption: A typical workflow for analytical method validation.

  • System Suitability: Before any validation run, system suitability tests are performed by injecting multiple replicates of a standard solution. This ensures the chromatographic system is performing adequately. Acceptance criteria typically include a relative standard deviation (%RSD) of <2.0% for peak area and retention time.[6]

  • Specificity and Selectivity: This is arguably the most critical parameter for a stability-indicating method.

    • Protocol: Analyze blank matrix (process reagents, solvents), a solution of the analyte, and samples that have been subjected to forced degradation (acidic and basic hydrolysis, oxidation, heat, and light).[10]

    • Causality: The goal is to prove that no interference from matrix components or degradation products occurs at the retention time of the analyte. The primary expected degradation product, 2-(1-methyl-1H-pyrazol-5-yl)ethanesulfonic acid, must be chromatographically resolved from the parent sulfonyl chloride.

  • Linearity and Range:

    • Protocol: Prepare a series of at least five calibration standards by spiking the analyte into the diluent. The concentration range should bracket the expected working concentrations. Plot the peak area response versus concentration and perform a linear regression analysis.

    • Causality: This establishes a direct, proportional relationship between analyte concentration and instrument response. A regression coefficient (r²) > 0.99 is typically required.[5]

  • Accuracy and Precision:

    • Protocol: Analyze quality control (QC) samples at a minimum of three concentrations (low, medium, high) within the linear range. Accuracy is determined by comparing the measured concentration to the nominal concentration (%Recovery). Precision (%RSD) is assessed on two levels:

      • Repeatability (Intra-day precision): Multiple analyses of the same QC samples on the same day.

      • Intermediate Precision (Inter-day precision): Analysis of QC samples on different days, by different analysts, or on different instruments.

    • Causality: These tests demonstrate the closeness of the measured value to the true value (accuracy) and the degree of scatter between measurements (precision). Acceptance criteria are typically within ±15% for both accuracy and precision (±20% at the lower limit of quantification).[11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Protocol: These are typically determined based on the signal-to-noise ratio (S/N) of the chromatogram. LOD is the concentration that yields an S/N of 3:1, while LOQ is the concentration that yields an S/N of 10:1. The LOQ must be subsequently verified for accuracy and precision.[12]

    • Causality: LOD defines the lowest amount of analyte the method can detect, while LOQ is the lowest amount that can be reliably quantified with acceptable accuracy and precision.

  • Stability: Given the analyte's reactivity, stability testing is crucial.

    • Protocol: QC samples are prepared and stored under various conditions before analysis. The measured concentration is compared to that of freshly prepared samples.

      • Bench-top stability: In the sample diluent at room temperature to simulate the time samples may sit in an autosampler.

      • Freeze-thaw stability: Stability after several cycles of freezing and thawing.

      • Long-term stability: Stored at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.

    • Causality: This ensures that the analyte concentration does not change from the time of sample collection to the time of analysis, guaranteeing the integrity of the reported results.

  • Robustness:

    • Protocol: Deliberately introduce small variations to the method parameters, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%), and observe the effect on the results.

    • Causality: This demonstrates the method's reliability during normal use, where minor variations are expected.

Hypothetical Performance Data for a Validated LC-MS Method

The following tables summarize the expected performance of a successfully validated LC-MS method for 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride.

Table 1: Linearity and Range

Parameter Result Acceptance Criteria
Linear Range 0.5 - 500 ng/mL Covers expected concentrations
Regression Equation y = 15680x + 2500 -
Correlation Coefficient (r²) 0.9985 > 0.99

| Weighting Factor | 1/x² | Most appropriate for wide range |

Table 2: Accuracy and Precision | QC Level (ng/mL) | Intra-day (n=6) | Inter-day (n=18 over 3 days) | Acceptance Criteria | | :--- | :--- | :--- | :--- | | | Accuracy (%RE) | Precision (%RSD) | Accuracy (%RE) | Precision (%RSD) | %RE & %RSD | | LQC (1.5) | +4.5% | 6.8% | +5.2% | 8.1% | Within ±20% | | MQC (150) | -2.1% | 4.1% | -1.5% | 5.5% | Within ±15% | | HQC (400) | +1.8% | 3.5% | +2.3% | 4.8% | Within ±15% |

Part 2: Comparison with Alternative Analytical Methods

While LC-MS/MS is often the optimal choice, other techniques can be employed depending on the specific analytical need. The selection of a method is a balance of performance, cost, and available instrumentation.[4]

Logic for Selecting an Analytical Method

question1 Need Trace Level Analysis (<1 µg/mL) & Impurity Profiling? question2 Is Analyte Volatile & Thermally Stable? question1->question2 No lcms Use LC-MS/MS question1->lcms Yes question3 Need Absolute Quantification without Identical Standard? question2->question3 No gcms Use GC-MS (likely with derivatization) question2->gcms Yes question4 Need Simple Assay of Bulk Material Only? question3->question4 No qnmr Use qNMR question3->qnmr Yes titration Use Titrimetry question4->titration Yes other Re-evaluate requirements question4->other No

Caption: Decision tree for selecting an appropriate analytical method.

Table 3: Comparison of Analytical Techniques

Technique Specificity Sensitivity (LOQ) Throughput Key Advantages Key Limitations
LC-MS/MS Excellent Excellent (~0.5 ng/mL) High Stability-indicating, direct analysis possible, high sensitivity. High capital and maintenance cost.
GC-MS Very Good Very Good (~1 µg/mL) High Excellent for volatile impurities.[13] Requires derivatization for non-volatile or thermally labile compounds; risk of on-column degradation.[14]
qNMR Excellent Poor (>100 µg/mL) Low Absolute quantification without identical standard, provides structural information.[15][16] Low sensitivity, not suitable for trace analysis.

| Titrimetry | Poor | Very Poor (>1 mg/mL) | Moderate | Simple, rapid, and inexpensive for assay of bulk material.[1][4] | Lacks specificity, cannot distinguish between analyte and other reactive species. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for volatile compounds. However, direct analysis of sulfonyl chlorides can be problematic due to their thermal lability. A common strategy is to derivatize the sulfonyl chloride to a more stable sulfonamide using an amine (e.g., benzylamine) prior to injection.[5][14] While this adds a step to sample preparation, it yields a stable product amenable to GC analysis. GC-MS offers high sensitivity but cannot be considered a "direct" measure and may not be suitable if the derivatization reaction is not quantitative or produces side products.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that can provide absolute quantification without needing a chemically identical reference standard.[16] The signal area in an NMR spectrum is directly proportional to the number of nuclei.[17] By adding a certified internal standard of known concentration, the concentration of the analyte can be determined. This is highly valuable for characterizing reference materials. However, the sensitivity of qNMR is significantly lower than that of mass spectrometry, making it unsuitable for trace-level quantification or impurity analysis.

Titrimetry

Titrimetric methods are classical, cost-effective techniques for determining the total sulfonyl chloride content (assay) in a bulk sample.[1] A typical approach involves reacting the sulfonyl chloride with a nucleophile (like an amine or alcohol) which liberates hydrochloric acid (HCl). The HCl is then titrated with a standardized base.[13] This method is simple and accurate for its purpose but lacks specificity; it cannot differentiate the target analyte from other reactive acidic or chloride-containing impurities.

Conclusion

The accurate and reliable quantification of reactive intermediates like 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride is fundamental to robust process development and quality control in the pharmaceutical industry. While techniques like GC-MS, qNMR, and titrimetry have their specific applications, a fully validated, stability-indicating LC-MS/MS method offers an unparalleled combination of sensitivity, specificity, and versatility.

By following a rigorous validation protocol grounded in ICH and FDA guidelines, researchers can establish a trustworthy method capable of quantifying the analyte, monitoring its stability, and profiling related impurities. This ensures data integrity and provides the high-quality analytical information necessary to support the advancement of new drug candidates.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. AAPS. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Bioanalysis Zone. Available from: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS.gov). Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • ICH Q2(R1) Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation (ICH). Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]

  • Quantitative NMR methods for reaction and process monitoring. RPTU. Available from: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]

  • Determination of sulfonyl chlorides by reaction with 3-chloroaniline. Analytical Chemistry. Available from: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Available from: [Link]

  • Quantitative 1H NMR: Development and Potential of an Analytical Method. PMC - NIH. Available from: [Link]

  • In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity in Topiramate via LC-MS/MS. ResearchGate. Available from: [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available from: [Link]

  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Characterization of Reactive Intermediates by Multinuclear Diffusion-Ordered NMR Spectroscopy (DOSY). ACS Publications. Available from: [Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. Available from: [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate. Available from: [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. Available from: [Link]

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. JOCPR. Available from: [Link]

  • Ethenesulfonyl Fluoride as a New Derivatization Reagent of Water-Soluble Substances for the GC/MS Analysis in Forensic Science. Kyushu University Library. Available from: [Link]

  • In Situ Real-Time Quantitative Determination in Electrochemical Nuclear Magnetic Resonance Spectroscopy. MDPI. Available from: [Link]

  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods (RSC Publishing). Available from: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ETH Library. Available from: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Available from: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available from: [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available from: [Link]

  • Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. Available from: [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent. Available from: [Link]

Sources

Analytical standards for 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride purity testing

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Analytical Standards for the Purity Testing of 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride

For researchers, scientists, and drug development professionals, the purity of pharmaceutical intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride, a key building block in modern synthesis. We move beyond simple protocols to explain the causality behind experimental choices, ensuring that the described methods are robust and self-validating. This document is grounded in authoritative standards and field-proven insights to support your quality control and regulatory submission needs.

The Criticality of Purity in Pharmaceutical Intermediates

The purity profile of an active pharmaceutical ingredient (API) is profoundly influenced by the quality of its starting materials and intermediates.[1] For a reactive compound like 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride, rigorous analytical control is not merely a procedural step but a fundamental requirement. Impurities can arise from the synthesis process, degradation, or storage and may impact the safety, efficacy, and stability of the final drug product.[2]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities. The ICH Q3A(R2) guideline, for instance, sets thresholds for reporting, identifying, and qualifying impurities in new drug substances, often starting at levels as low as 0.05%.[2][3] Therefore, employing a multi-faceted analytical approach is essential for building a comprehensive purity profile.

Understanding Potential Impurities

A scientific appraisal of the synthesis and storage of 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride allows us to anticipate potential impurities.[1] The most common degradation pathway for sulfonyl chlorides is hydrolysis, which would convert the target compound to its corresponding sulfonic acid. Other potential impurities include residual starting materials, by-products from the manufacturing process, and residual solvents.[2][4] Identifying and controlling these impurities is a primary objective of the analytical strategy.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical method depends on the specific properties of the analyte, the nature of potential impurities, and the information required (e.g., routine assay vs. trace impurity profiling).[5] We will compare three powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted technique for the purity determination of pharmaceutical intermediates due to its high resolution and sensitivity.[4]

  • Principle : HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For a moderately polar compound like our target molecule, reversed-phase HPLC using a C18 column is the most common choice.[5][6]

  • Expertise & Causality : The pyrazole ring in the molecule possesses a UV chromophore, allowing for direct detection with a UV or Diode Array Detector (DAD).[4] However, aliphatic sulfonyl chlorides often lack a strong chromophore.[4] While our compound has the pyrazole moiety, derivatization with a UV-active agent can be employed to enhance sensitivity if required, a technique proven effective for other sulfonyl chlorides.[5][6] A DAD is particularly useful as it can provide spectral information, helping to distinguish between the main peak and impurities.

  • Trustworthiness : Method validation is achieved by establishing linearity with a series of calibration standards, assessing precision through replicate injections, and determining the limits of detection (LOD) and quantification (LOQ).[5][7] System suitability tests (e.g., tailing factor, theoretical plates) ensure the chromatographic system performs adequately for each run.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally powerful for the analysis of volatile and semi-volatile compounds, making it ideal for identifying and quantifying volatile impurities.[4][8]

  • Principle : GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing structural information.[4][9]

  • Expertise & Causality : The primary challenge with sulfonyl chlorides is their potential for thermal degradation in the hot GC injector.[4] Therefore, the injector temperature must be optimized to ensure volatilization without causing decomposition. A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable.[8] For trace analysis of potential genotoxic impurities like methane sulfonyl chloride, which can arise from residual methanol, GC-MS in Selected Ion Monitoring (SIM) mode offers superior sensitivity and specificity.[9]

  • Trustworthiness : The mass spectrum provides a "fingerprint" for each compound, allowing for positive identification of impurities by comparing them to a spectral library (e.g., NIST).[9] Quantification is performed using an internal or external standard method, with validation ensuring accuracy and precision.

Quantitative NMR (qNMR) Spectroscopy

qNMR stands out as a primary ratio method, capable of determining purity without the need for a specific reference standard of the analyte itself.[10][11]

  • Principle : The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10] By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated directly.[12]

  • Expertise & Causality : ¹H NMR is typically used due to its high sensitivity.[10] The key to accurate quantification is ensuring a sufficient relaxation delay (at least 5 times the longest T₁) between scans, allowing all protons to fully relax. This ensures the signal intensity is truly proportional to the molar concentration. The choice of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical to avoid interfering signals and ensure solubility of both the analyte and the internal standard.[8][13]

  • Trustworthiness : qNMR is an intrinsically linear technique, often eliminating the need for calibration curves.[12] The method's accuracy is directly tied to the purity of the internal standard and the precision of weighing. It provides structural information simultaneously, allowing for the identification and quantification of impurities in a single experiment.[14]

Quantitative Data Summary

The table below summarizes the key performance characteristics of each technique for the analysis of 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride.

Analytical MethodPrinciplePrimary ApplicationAdvantagesLimitations
HPLC-UV/DAD Differential partitioning between liquid mobile phase and solid stationary phase.[4]Purity assay, detection of non-volatile and polar impurities (e.g., hydrolysis product).High resolution, high sensitivity, robust for routine QC, applicable to a wide range of polarities.[4][5]Less structural information than MS, may require derivatization for compounds without a strong chromophore.[5]
GC-MS Partitioning between gaseous mobile phase and stationary phase, with mass spectrometric detection.[4]Identification and quantification of volatile and semi-volatile impurities, residual solvents.High sensitivity (especially in SIM mode), provides structural information for impurity identification.[9]Potential for thermal degradation of labile compounds, not suitable for non-volatile impurities.[4][15]
qNMR Nuclear spin transitions in a magnetic field.[4]Absolute purity determination (assay), structural elucidation of the main component and impurities.Primary quantitative method (no analyte-specific standard needed), provides rich structural information, non-destructive.[10][12][14]Lower sensitivity than chromatographic methods, requires a high-field spectrometer and a certified internal standard.[16]

Experimental Protocols

Workflow for Purity Assessment

The following diagram illustrates the general workflow for assessing the purity of a pharmaceutical intermediate like 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride.

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Technique Selection cluster_data Data Analysis & Reporting Prep_Sample Weigh and Dissolve Sample in Appropriate Solvent HPLC HPLC-UV/DAD Analysis Prep_Sample->HPLC Inject/Analyze GCMS GC-MS Analysis Prep_Sample->GCMS Inject/Analyze qNMR qNMR Analysis Prep_Sample->qNMR Inject/Analyze Prep_Standard Prepare Certified Reference Standard(s) Prep_Standard->HPLC Reference Prep_Standard->GCMS Reference Prep_Standard->qNMR Reference Prep_Cal Create Calibration Standards (for HPLC/GC) Prep_Cal->HPLC Calibrate Prep_Cal->GCMS Calibrate Data_Quant Quantify Purity & Impurities (Calibration Curve or Internal Standard) HPLC->Data_Quant GCMS->Data_Quant Data_ID Identify Impurities (MS Fragmentation / NMR Shifts) GCMS->Data_ID qNMR->Data_Quant qNMR->Data_ID Data_Report Generate Certificate of Analysis & Report per ICH Guidelines Data_Quant->Data_Report Data_ID->Data_Report caption General workflow for purity assessment.

Caption: General workflow for purity assessment.

Protocol 1: Purity Determination by Reversed-Phase HPLC
  • Instrumentation : HPLC system with a DAD or UV detector.[5]

  • Chromatographic Conditions :

    • Column : Waters XBridge C18, 4.6 x 150 mm, 5 µm, or equivalent.[5][6]

    • Mobile Phase : Gradient of water (A) and acetonitrile (B), both containing 0.05% trifluoroacetic acid.[6] Example gradient: Start at 95:5 (A:B), ramp to 10:90 over 15 minutes, hold for 5 minutes.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : Monitor at an appropriate wavelength determined by the UV spectrum of the analyte (e.g., 220 nm).

  • Standard Preparation : Prepare a stock solution of the reference standard in acetonitrile. Create a series of at least five calibration standards by dilution to bracket the expected sample concentration.

  • Sample Preparation : Accurately weigh the sample and dissolve in acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Analysis : Inject the standards to generate a calibration curve. Inject the sample solution. Calculate purity based on the peak area relative to the calibration curve. Report impurities as a percentage of the main peak area.

Protocol 2: Volatile Impurity Profiling by GC-MS
  • Instrumentation : Gas chromatograph coupled to a mass spectrometer (GC-MS).[4]

  • Chromatographic and Spectrometric Conditions :

    • Column : 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[8]

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.[8]

    • Injector Temperature : Optimized to prevent degradation (e.g., 250 °C).[4]

    • Oven Program : Example: Start at 50°C, hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.[17]

    • Mass Spectrometer : Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.[8]

  • Standard Preparation : Prepare solutions of expected volatile impurities and the main component in an anhydrous solvent (e.g., dichloromethane).

  • Sample Preparation : Dissolve a known amount of the sample in the same anhydrous solvent.

  • Analysis : Inject the sample. Identify impurities by matching their retention times and mass spectra to standards or a library. Quantify based on relative peak areas in the total ion chromatogram (TIC) or by using an internal/external standard method.

Protocol 3: Absolute Purity by Quantitative ¹H NMR (qNMR)
  • Instrumentation : NMR spectrometer (400 MHz or higher).[8]

  • Reagents and Materials :

    • 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride sample.

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The standard must be soluble in the chosen solvent, not react with the sample, and have at least one signal that is resolved from all analyte signals.[12]

  • Sample Preparation :

    • Accurately weigh about 10-20 mg of the sample and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition : Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 30-60 seconds, or >5x T₁ of the slowest relaxing proton) and a 90° pulse angle.

  • Data Analysis :

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, W = Weight, P_std = Purity of the standard.

Logic for Selecting an Analytical Method

The choice of method is dictated by the analytical goal. The following diagram provides a decision-making framework.

G Start What is the Analytical Goal? Goal_Assay Routine Purity Assay (QC/Batch Release) Start->Goal_Assay Goal_ImpurityID Identify Unknown Volatile Impurities Start->Goal_ImpurityID Goal_Primary Absolute Purity (Primary Standard Qualification) Start->Goal_Primary Goal_Hydrolysis Quantify Hydrolysis Product (Sulfonic Acid) Start->Goal_Hydrolysis Method_HPLC HPLC-UV/DAD Goal_Assay->Method_HPLC Robust & High-Throughput Method_GCMS GC-MS Goal_ImpurityID->Method_GCMS Provides Structural Info for Volatile Compounds Method_qNMR qNMR Goal_Primary->Method_qNMR Primary Method; No Specific Standard Needed Goal_Hydrolysis->Method_HPLC Ideal for Non-Volatile, Polar Degradants caption Decision logic for analytical method selection.

Caption: Decision logic for analytical method selection.

Conclusion

Ensuring the purity of 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride requires a strategic combination of orthogonal analytical techniques. HPLC is the workhorse for routine quality control, adept at quantifying the main component and non-volatile impurities like the sulfonic acid degradation product.[4] GC-MS is indispensable for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis.[4] For establishing a primary purity value or qualifying a reference standard, qNMR is the gold standard, providing absolute quantification without the need for an identical reference material.[10][14]

By integrating these methods, researchers and drug development professionals can build a comprehensive purity profile, satisfying the stringent requirements of regulatory bodies and ensuring the quality and safety of the final pharmaceutical product.[3]

References

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Published October 7, 2025. Available from: [Link].

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. Available from: [Link].

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Published September 22, 2025. Available from: [Link].

  • ICH. ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Published October 25, 2006. Available from: [Link].

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. RSSL. Available from: [Link].

  • Omics. Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I. Omics. Published April 8, 2016. Available from: [Link].

  • AZoM. Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoM. Published December 13, 2021. Available from: [Link].

  • Google Patents. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
  • European Pharmaceutical Review. NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Published October 28, 2014. Available from: [Link].

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Published October 1, 2006. Available from: [Link].

  • HPLC. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. HPLC. Published February 17, 2018. Available from: [Link].

  • ResearchGate. Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available from: [Link].

  • ICH. ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Available from: [Link].

  • Rsc.org. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Rsc.org. Available from: [Link].

  • PubMed. Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry. PubMed. Published April 15, 2005. Available from: [Link].

  • ResearchGate. How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate. Published April 27, 2019. Available from: [Link].

  • Diehl BWK, Malz F, Holzgrabe U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • Google Patents. The assay method of chlorosulfuric acid in thionyl chloride. Google Patents.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep understanding of the chemical principles that underpin these critical safety protocols. By explaining the causality behind each step, we aim to build a framework of self-validating safety practices, ensuring both personal and environmental protection in the laboratory.

Core Principles: Understanding the Reactivity of Sulfonyl Chlorides

The disposal procedure for 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride is dictated by the inherent reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic, making it susceptible to attack by nucleophiles. The primary hazard during disposal and handling is its vigorous and exothermic reaction with water, including atmospheric moisture.[1][2]

This reaction, hydrolysis, produces corrosive byproducts: the corresponding sulfonic acid and hydrochloric acid (HCl).[2]

R-SO₂Cl + H₂O → R-SO₃H (Sulfonic Acid) + HCl (Hydrochloric Acid)

Without proper control, this reaction can lead to a rapid increase in temperature and the release of dangerous acidic gases.[1] Therefore, the core principle of safe disposal is not merely discarding the chemical but actively neutralizing its reactivity in a controlled manner.

Key Hazards:

  • Corrosivity: Can cause severe burns to skin, eyes, and the respiratory tract.[1][3]

  • High Reactivity: Reacts exothermically, sometimes violently, with water, alcohols, amines, and strong bases.[1][2][4]

  • Toxic Fumes: Decomposition or uncontrolled reactions can release toxic and corrosive gases like hydrogen chloride and sulfur oxides.[1][5]

Pre-Disposal Safety and Equipment

Before beginning any disposal procedure, a thorough preparation of personal protective equipment (PPE) and engineering controls is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting chemical safety goggles and a full-face shield.Protects against splashes of the corrosive chemical and acidic byproducts.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and severe chemical burns. Gloves should be inspected before use.[1]
Body Protection A flame-retardant, chemical-resistant lab coat or apron.Protects skin and personal clothing from contamination.[1]
Respiratory All procedures must be conducted in a certified chemical fume hood.Prevents inhalation of corrosive vapors and toxic gases that may be released.[1][3]
Engineering Controls & Required Materials
  • Certified Chemical Fume Hood: Mandatory for all steps of the procedure.

  • Stir Plate and Stir Bars: For ensuring efficient mixing during neutralization.

  • Ice Bath: Crucial for controlling the exothermic reaction.

  • Beakers or Erlenmeyer Flasks: Of appropriate size to prevent overflow during gas evolution.

  • pH Paper or Meter: To verify the completion of neutralization.

  • Quenching Solution: A 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

  • Hazardous Waste Container: A clearly labeled, compatible container for collecting the final neutralized waste.[6][7]

Step-by-Step Disposal Protocols

This section details the methodical procedures for neutralizing residual sulfonyl chloride and managing contaminated materials.

Protocol A: Neutralization of Residual 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl Chloride

This protocol is designed for the safe quenching of small quantities of the pure compound or residual amounts in reaction mixtures.

  • Prepare the Quenching Station: In a chemical fume hood, place a beaker or flask large enough to contain at least three times the volume of your sulfonyl chloride waste. Place this flask in an ice bath and add a stir bar.

  • Add Basic Solution: Fill the flask with a 5-10% aqueous solution of sodium bicarbonate. Begin gentle stirring.

  • Controlled Addition of Sulfonyl Chloride: Using a pipette or dropping funnel, add the sulfonyl chloride waste to the cold, stirred bicarbonate solution slowly and dropwise .

    • Scientific Rationale: Adding the reactive sulfonyl chloride to the basic solution ensures that the base is always in excess, immediately neutralizing the acidic byproducts as they form. This, combined with the ice bath, prevents a dangerous buildup of heat and acid.[3] Never add water or base to the sulfonyl chloride , as this can cause a violent, uncontrolled reaction.[3]

  • Observe and Control: Vigorous gas (CO₂) evolution will occur. The rate of addition must be slow enough to prevent excessive foaming and overflow.[1] If the reaction becomes too vigorous, stop the addition until it subsides.

  • Ensure Complete Neutralization: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes.[8]

  • Verify pH: Remove the flask from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous layer using pH paper. The pH should be neutral or slightly basic (pH 7-9). If it is still acidic, slowly add more sodium bicarbonate solution until the desired pH is reached.

  • Final Waste Collection: Once neutralization is confirmed, the aqueous solution can be transferred to a properly labeled hazardous waste container for disposal through your institution's environmental health and safety office.[6][9] While some neutralized solutions of simple sulfonyl chlorides may be suitable for drain disposal with copious amounts of water, this is subject to local regulations and is not recommended for complex heterocyclic compounds without explicit approval.[3]

Protocol B: Disposal of Contaminated Materials and Spill Residues

For solid waste (e.g., contaminated silica gel, paper towels) or spill clean-up materials.

  • Spill Containment: In case of a small spill, immediately evacuate non-essential personnel.[1] Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[1] Do not use combustible materials like paper towels directly on the spill. [1]

  • Collection: Carefully sweep the absorbent material into a designated, clearly labeled, and sealable hazardous waste container.[6][10]

  • Decontamination: Wipe the spill area with a cloth dampened with a basic solution (e.g., sodium bicarbonate), followed by water. The cleaning materials must also be disposed of as hazardous waste.

  • Contaminated Labware: Glassware should be rinsed first with a small amount of an inert organic solvent (like acetone) to dissolve the residue. This rinseate should be treated as reactive waste and neutralized according to Protocol A. The glassware can then be carefully decontaminated by rinsing with a basic solution before regular washing.

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride and associated waste.

G start Waste Identification (2-(1-methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride) waste_type What is the nature of the waste? start->waste_type protocol_a Protocol A: Controlled Neutralization (Slow addition to cold NaHCO₃ soln) waste_type->protocol_a Residual Reagent or Reaction Mixture protocol_b Protocol B: Containment & Collection (Use dry, inert absorbent) waste_type->protocol_b Contaminated Solids or Spill Residue verify_ph Verify pH is Neutral/Basic protocol_a->verify_ph collect_waste_b Collect in Labeled Hazardous Waste Container protocol_b->collect_waste_b verify_ph->protocol_a pH Acidic (Add more base) collect_waste_a Collect in Labeled Hazardous Waste Container verify_ph->collect_waste_a pH OK end_a Dispose via Institutional EHS Office collect_waste_a->end_a end_b Dispose via Institutional EHS Office collect_waste_b->end_b

Caption: Logical workflow for the proper disposal of sulfonyl chloride waste.

References

  • Wikipedia. Sulfonyl halide. [Link]

  • SDFine. Sulphuryl Chloride Safety Data Sheet. [Link]

  • Aaron Chemicals LLC. Safety Data Sheet: 1-Ethyl-1H-pyrazole-5-sulfonyl chloride. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.